(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring substituted with a cyclopentyloxy and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The cyclopentyloxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one: shares structural similarities with other oxazolidinone derivatives, such as linezolid and tedizolid.
Linezolid: An antibiotic used to treat bacterial infections.
Tedizolid: A newer antibiotic with similar applications but improved potency and reduced side effects.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
189940-28-1 |
---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H21NO4/c1-16(10-17-15(18)21-16)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H,17,18)/t16-/m1/s1 |
InChI Key |
YPHLLMSSGKXHKR-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@]1(CNC(=O)O1)C2=CC(=C(C=C2)OC)OC3CCCC3 |
Canonical SMILES |
CC1(CNC(=O)O1)C2=CC(=C(C=C2)OC)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.